4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide
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Overview
Description
4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide is a complex organic compound with a molecular formula of C16H15N3OS. This compound features a benzamide core substituted with an amino group, a methyl group, and a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzamides and benzothiazoles, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, leading to the inhibition of enzyme activity and disruption of cellular pathways. This makes the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide
- 4-Amino-3-methyl-N-(6-methyl-2-pyridyl)benzamide
- 4-Amino-3-methyl-N-(6-methyl-2-thiazolyl)benzamide
Uniqueness
4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3OS/c1-9-3-6-13-14(7-9)21-16(18-13)19-15(20)11-4-5-12(17)10(2)8-11/h3-8H,17H2,1-2H3,(H,18,19,20) |
InChI Key |
MHRAHZSDHJGZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)N)C |
Origin of Product |
United States |
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